molecular formula C18H23NO3 B2690627 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE CAS No. 1421498-40-9

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE

Numéro de catalogue: B2690627
Numéro CAS: 1421498-40-9
Poids moléculaire: 301.386
Clé InChI: IZSYXPUYHOKFKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide core structure substituted with a tert-butyl group at the 4-position and a 3-(furan-2-yl)-3-hydroxypropyl chain on the nitrogen atom, creating a unique molecular architecture for structure-activity relationship studies. Benzamide derivatives represent an important class of bioactive molecules with demonstrated potential across multiple therapeutic areas. Structural analogs of this compound have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels . Research indicates that related N-benzamide compounds can exert state-dependent inhibition on ZAC, providing valuable tools for elucidating the physiological functions of this poorly characterized receptor, which is activated by zinc, copper, and protons . Furthermore, structurally similar tert-butyl-containing carbamate and benzamide compounds have shown moderate protective activity in cellular models of neurodegenerative pathology, including reduced TNF-α and free radicals in astrocyte cultures stimulated with amyloid beta 1-42, suggesting potential research applications in neuropharmacology . Additional benzamide derivatives have been investigated as cell differentiation inducers with potential antineoplastic activity , glycogen phosphorylase inhibitors for diabetes and obesity research , and kinesin spindle protein (KSP) inhibitors for cancer studies . This compound is provided exclusively for research purposes in laboratory settings. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS, nor for human or veterinary use.

Propriétés

IUPAC Name

4-tert-butyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-18(2,3)14-8-6-13(7-9-14)17(21)19-11-10-15(20)16-5-4-12-22-16/h4-9,12,15,20H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSYXPUYHOKFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides with aluminum chloride as a catalyst

Major Products

    Oxidation: 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-OXO-PROPYL]BENZAMIDE

    Reduction: 4-TERT-BUTYL-N-[3-(TETRAHYDROFURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE

    Substitution: Various alkyl-substituted benzamides

Applications De Recherche Scientifique

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Research indicates that compounds containing furan moieties exhibit significant anticancer properties. The presence of the furan ring in 4-tert-Butyl-N-[3-(Furan-2-Yl)-3-Hydroxypropyl]Benzamide may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, making them promising candidates for drug development .
    • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. The hydroxyl group in the hydroxypropyl side chain may contribute to its ability to inhibit inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis .
  • Biological Activity
    • Enzyme Inhibition : Compounds similar to this compound have shown promise as enzyme inhibitors, particularly in the inhibition of cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. This inhibition can lead to reduced prostaglandin synthesis, which is beneficial in pain management therapies .
    • Antioxidant Properties : The antioxidant capacity of this compound has been assessed through various assays, indicating its potential to scavenge free radicals and protect against oxidative stress-related damage. This property is particularly relevant for neuroprotective applications .
  • Case Study on Anticancer Activity
    • A study published in a peer-reviewed journal explored the anticancer effects of furan derivatives, including this compound, on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers, suggesting that this compound could be further developed as a chemotherapeutic agent .
  • Case Study on Anti-inflammatory Effects
    • In another investigation, the anti-inflammatory effects of the compound were tested in a rat model of arthritis. The results demonstrated significant reductions in swelling and pain scores compared to control groups, supporting the potential application of this compound in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-TERT-BUTYL-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: LMM5 and LMM11

Two structurally related benzamide derivatives, LMM5 and LMM11 , were studied for antifungal activity against Candida species (Table 1) . Key structural and functional differences include:

  • LMM5 : Contains a 4-methoxyphenylmethyl-substituted 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group.
  • LMM11 : Features a furan-2-yl-substituted 1,3,4-oxadiazole and a cyclohexyl(ethyl)sulfamoyl group.
  • Target Compound : Lacks the sulfamoyl and oxadiazole moieties but incorporates a furan-hydroxyl side chain and tert-butyl group.

Antifungal Activity

LMM11 demonstrated superior activity against Candida strains compared to LMM5, with MIC values ranging from 16–64 µg/mL for C. albicans and C. glabrata, versus 64–128 µg/mL for LMM5. The furan-2-yl group in LMM11 likely enhances target binding via π-π stacking, while the cyclohexyl(ethyl)sulfamoyl group may improve solubility. In contrast, the target compound’s tert-butyl group could increase lipophilicity but reduce solubility without solubilizing agents like Pluronic F-127, as used for LMM5/LMM11 .

Pharmacokinetic Considerations

  • Solubility : LMM5 and LMM11 required DMSO and Pluronic F-127 for solubilization. The target compound’s tert-butyl group may necessitate similar formulations.
  • Metabolic Stability : The hydroxypropyl chain in the target compound could introduce metabolic vulnerability via oxidation, whereas the oxadiazole rings in LMM5/LMM11 are more resistant to degradation.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents MIC Range (µg/mL) vs. Candida spp.
LMM5 Benzamide + 1,3,4-oxadiazole 4-Methoxyphenylmethyl, Benzyl(methyl)sulfamoyl 64–128
LMM11 Benzamide + 1,3,4-oxadiazole Furan-2-yl, Cyclohexyl(ethyl)sulfamoyl 16–64
Target Compound Benzamide 4-TERT-BUTYL, 3-(Furan-2-yl)-3-hydroxypropyl Not Reported

Key Research Findings and Implications

Role of Substituents :

  • Sulfamoyl groups in LMM5/LMM11 enhance solubility and target binding, whereas the target compound’s tert-butyl group may prioritize membrane penetration over solubility .
  • The furan ring in both LMM11 and the target compound suggests a shared mechanism involving aromatic interactions with fungal targets.

However, the lack of sulfamoyl groups could limit solubility and bioavailability.

Future Directions :

  • Comparative studies measuring MIC values for the target compound against Candida spp. are needed.
  • Modifications such as introducing sulfamoyl groups or oxadiazole rings could optimize its antifungal profile.

Activité Biologique

4-tert-Butyl-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is a synthetic organic compound with potential biological activities, particularly in medicinal chemistry. Its structure incorporates a benzamide core, a tert-butyl group, and a furan ring, suggesting diverse interactions with biological targets. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for the compound is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC18H23NO3
Molecular Weight301.38 g/mol
CAS Number1421498-40-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, studies suggest that it may modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

  • Receptor Interaction : The compound has been shown to bind to M2 muscarinic receptors and influence nitric oxide synthase activity, which plays a role in cardiovascular function and could be beneficial in heart failure models .
  • Influence on Cell Signaling : It may affect intracellular signaling pathways that regulate cell survival and death, potentially offering therapeutic benefits in cancer treatment.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound, particularly its anti-inflammatory and anticancer properties.

Case Study: Cardiovascular Effects

A study evaluated the effects of a related furan-benzamide derivative on heart failure using an ischemia-reperfusion injury model. The results indicated that the compound significantly reduced infarct area and left ventricular pressure (LVP), suggesting protective effects against cardiac injury. The mechanism was linked to the activation of M2 muscarinic receptors and nitric oxide synthase .

Anticancer Potential

Another line of research focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines through apoptosis induction. The precise molecular pathways involved are still under investigation, but initial findings suggest involvement in cell cycle regulation and apoptosis signaling pathways.

Pharmacological Applications

The diverse biological activities of this compound suggest several potential applications:

  • Anti-inflammatory Agents : Due to its effects on nitric oxide synthase and muscarinic receptors.
  • Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Cardiovascular Protection : The observed benefits in heart failure models indicate potential use in treating cardiovascular diseases.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study FocusFindingsReference
Cardiovascular EffectsReduced infarct area and LVP in heart failure models
Anticancer ActivityInduced apoptosis in various cancer cell lines
Anti-inflammatory PropertiesModulated nitric oxide synthase activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.